1-乙酰基-3-(乙酰氧基)-7-氯-5-(2-氯苯基)-1,3-二氢-2h-1,4-苯并二氮杂卓-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

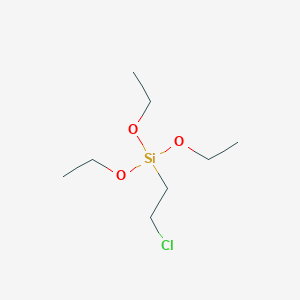

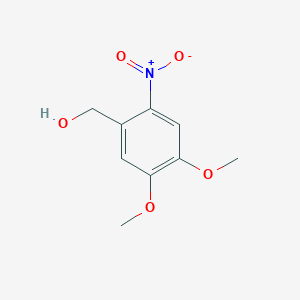

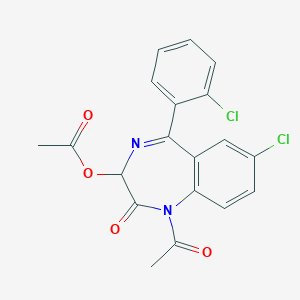

The compound "1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one" is a derivative of 1,4-benzodiazepin-2-one, which is a class of compounds known for their central nervous system activity, particularly as tranquilizers. The structure of this compound suggests it is a benzodiazepine with specific substitutions at various positions on the benzodiazepine ring system .

Synthesis Analysis

The synthesis of related 1,4-benzodiazepinones has been reported in the literature. For instance, 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides have been synthesized and their pharmacological properties compared with cyclized products, such as 5-(2,6-dichlorophenyl)-1,4-benzodiazepin-2-ones . Additionally, 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones, which are unsubstituted at the 1-position, can rearrange to 1-acetylisoindoles in the presence of acetic anhydride and pyridine . This rearrangement and the structure of the products have been confirmed by alternative syntheses, providing insight into the possible synthetic routes for related compounds.

Molecular Structure Analysis

The molecular structure of benzodiazepines is crucial for their pharmacological activity. The central nervous system activity is inherent in the closed seven-membered ring structure of the 1,4-benzodiazepines, as opposed to the ring-opened form . The presence of substituents on the benzodiazepine core, such as chloro groups and acetyl groups, can significantly affect the biological activity and metabolic stability of these compounds .

Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions, including rearrangements and cycloadditions. For example, the acetic anhydride rearrangement of 1,4-benzodiazepinones to isoindoles has been discussed, which involves a structural transformation that could be relevant for the synthesis of novel benzodiazepine derivatives . Cycloaddition reactions have also been used to synthesize tetrahydro-azeto[1,2-a][1,5]benzodiazepin-1(2H)-ones, indicating the versatility of benzodiazepines in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepines are influenced by their molecular structure. The presence of halogen substituents, such as bromo and chloro groups, can affect the lipophilicity, metabolic stability, and receptor binding affinity of these compounds . Metabolism studies in rats have shown that benzodiazepines can be hydroxylated and methoxylated, leading to various metabolites with different excretion profiles .

科学研究应用

合成方法和生物活性

- 苯并二氮杂卓的合成方面: Teli 等人 (2023) 对使用邻苯二胺合成 1,4-和 1,5-苯并二氮杂卓的合成策略进行的综述突出了这些化合物在药物化学中的重要作用。该综述讨论了它们的生物活性,例如抗惊厥、抗焦虑、镇静和催眠,强调了在过去五年中为这些具有生物活性的部分开发的广泛而有价值的合成方法 (Teli 等人,2023).

药理特征

- 苯并噻卓综述: Dighe 等人 (2015) 对苯并噻卓衍生物的药理和合成特征进行的综述,提供了对苯并噻卓及其衍生物的多种生物活性的见解,包括冠状动脉扩张、镇静、抗抑郁、抗高血压和钙通道阻滞剂作用。这篇综述强调了苯并二氮杂卓结构类似物在药物发现中的重要性,暗示了相关化合物的潜在药理应用 (Dighe 等人,2015).

潜在治疗应用

- 新型镇静催眠药: 研究扎来普隆突出了针对治疗应用(例如镇静催眠药)开发毒性降低且疗效增强的化合物。这项研究说明了正在进行的努力,以寻找更安全、更有效的苯并二氮杂卓衍生物,用于治疗失眠和其他潜在疾病 (Heydorn,2000).

作用机制

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

It’s suggested that the compound has a high probability of human intestinal absorption and is likely to cross the blood-brain barrier .

Result of Action

Indole derivatives are known to have a wide range of biological effects due to their interaction with multiple receptors .

属性

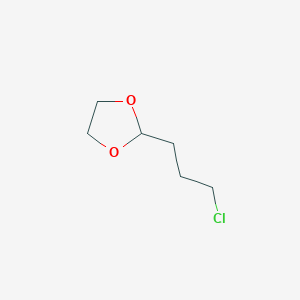

IUPAC Name |

[1-acetyl-7-chloro-5-(2-chlorophenyl)-2-oxo-3H-1,4-benzodiazepin-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O4/c1-10(24)23-16-8-7-12(20)9-14(16)17(13-5-3-4-6-15(13)21)22-18(19(23)26)27-11(2)25/h3-9,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFQQMIIYCLLNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)C)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)